molecular formula C17H16N2O5 B13087913 Benzyl 5-methoxy-6-nitroindoline-1-carboxylate

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate

Cat. No.: B13087913
M. Wt: 328.32 g/mol
InChI Key: PFYJTHDWDGXAOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active indoline and indole derivatives. The nitro group and methoxy group may play a role in its biological activity by participating in redox reactions and forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is an indoline derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group at the 6-position and a methoxy group at the 5-position of the indoline ring. Its molecular formula is C17H18N2O4C_{17}H_{18}N_2O_4, and it is characterized by its ability to modulate various biological pathways due to its unique electronic properties imparted by the nitro and methoxy substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown inhibitory effects against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Anti-inflammatory Activity

This compound has been identified as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory pathway. In a study examining its anti-inflammatory effects, the compound exhibited an IC50 value of approximately 1.38±0.23μM1.38\pm 0.23\,\mu M for inhibiting 5-LOX product levels in activated human polymorphonuclear leukocytes (PMNL) .

Table 2: Inhibition of Inflammatory Pathways

EnzymeIC50 Value (μM)
5-Lipoxygenase (5-LOX)1.38 ± 0.23
Soluble Epoxide Hydrolase (sEH)Not reported

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites on relevant enzymes or receptors, indicating potential therapeutic targets .
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The compound was tested in a series of assays that demonstrated significant bacterial growth inhibition compared to standard antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies involving animal models of inflammation showed that administration of this compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced inflammation .

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

benzyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C17H16N2O5/c1-23-16-9-13-7-8-18(14(13)10-15(16)19(21)22)17(20)24-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3

InChI Key

PFYJTHDWDGXAOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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